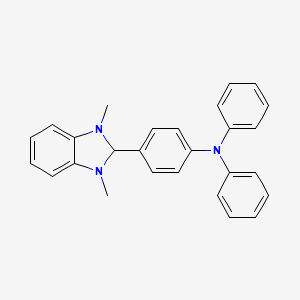
4-(1,3-dimethyl-2,3-dihydro-1h-benzimidazol-2-yl)-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is widely used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole with N,N-diphenylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to confirm the structure and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on their structure .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline is used in a wide range of scientific research applications, including:
Chemistry: As a strong electron donor, it is used in the synthesis of various organic compounds and materials.
Biology: It is used in studies related to electron transfer processes and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline involves its strong electron-donating properties. It interacts with various molecular targets and pathways, facilitating electron transfer processes. This property makes it useful in applications like doping of organic semiconductors and enhancing the conductivity of materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline include:
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 1,3-Dimethyl-2-(4-dimethylaminophenyl)benzimidazolidine .
Uniqueness
What sets this compound apart is its strong electron-donating ability and stability under various conditions. This makes it particularly valuable in applications requiring stable and efficient electron donors .
Eigenschaften
CAS-Nummer |
1400191-57-2 |
|---|---|
Molekularformel |
C27H25N3 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C27H25N3/c1-28-25-15-9-10-16-26(25)29(2)27(28)21-17-19-24(20-18-21)30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20,27H,1-2H3 |
InChI-Schlüssel |
YUDZJTFIRBVGFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


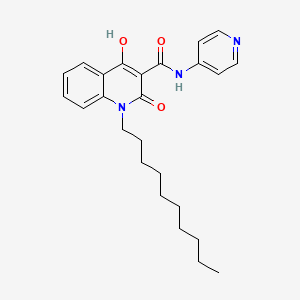
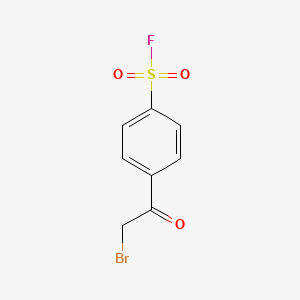
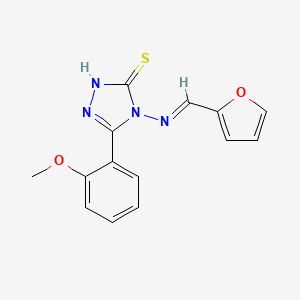
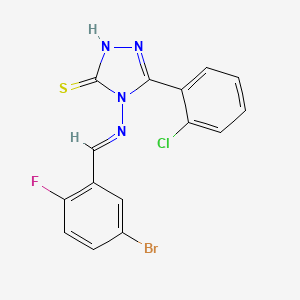
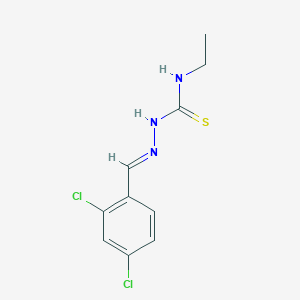
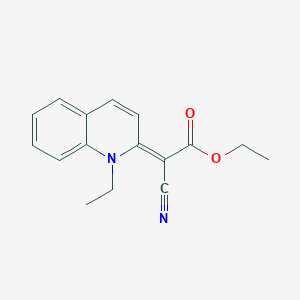
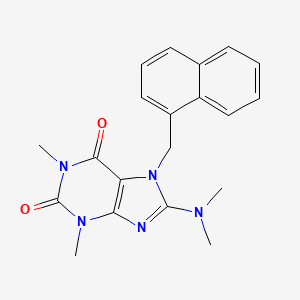
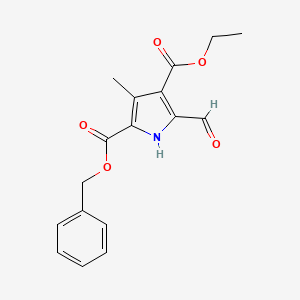
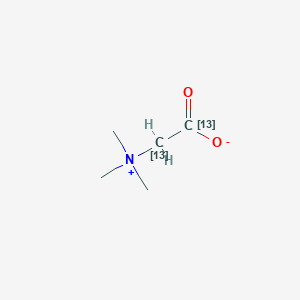
![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
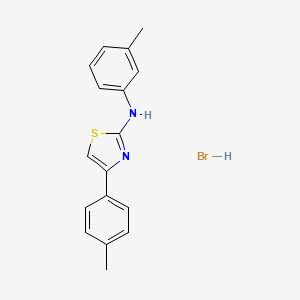
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)

![Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine](/img/structure/B15088124.png)
